N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 377.37 g/mol. Its structure features a furan moiety, a methoxyphenyl group, and a carboxamide functional group, contributing to its bioactivity.
This compound can be sourced from various chemical suppliers and is classified under bioactive small molecules. It has been identified with the CAS number 1144498-89-4, indicating its uniqueness in chemical databases . The classification as a quinazoline derivative suggests that it may exhibit pharmacological properties that are valuable in drug development.
The synthesis of N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves several steps:
These synthetic routes require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product .
The molecular structure of N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be represented using various structural formulas:
COC1=CC=C(C=C1)N2C(=O)C(=CN=C2)C(=O)NCC3=CC=CC=C3
The structure features a fused ring system that is characteristic of quinazolines, with substituents that enhance its chemical properties .
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can participate in various chemical reactions:
These reactions highlight the compound's versatility as a precursor for synthesizing other bioactive molecules .
The mechanism of action for N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully elucidated but is believed to involve:
Research indicates that quinazoline derivatives often exhibit anticancer activity by targeting specific molecular pathways .
The physical properties of N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide include:
Chemical properties involve stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has potential applications in various fields:
The compound's unique structure offers opportunities for further research into its therapeutic potential .
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7